molecular formula C11H14IN B13254562 N-(1-cyclopropylethyl)-2-iodoaniline

N-(1-cyclopropylethyl)-2-iodoaniline

Cat. No.: B13254562
M. Wt: 287.14 g/mol
InChI Key: YGBXHKSZCAQDAI-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-iodoaniline: is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to an aniline ring substituted with an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-2-iodoaniline typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

    Attachment to the Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through nucleophilic substitution reactions.

    Iodination of Aniline: The aniline ring is iodinated at the 2-position using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: Finally, the cyclopropylethyl group is coupled to the iodinated aniline through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-cyclopropylethyl)-2-iodoaniline can undergo oxidation reactions, where the aniline ring is oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroiodides.

    Substitution: The iodine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines or hydroiodides.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-cyclopropylethyl)-2-iodoaniline is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and iodine atom contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    N-(1-cyclopropylethyl)-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    N-(1-cyclopropylethyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

    N-(1-cyclopropylethyl)-2-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: N-(1-cyclopropylethyl)-2-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-iodoaniline

InChI

InChI=1S/C11H14IN/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

YGBXHKSZCAQDAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=CC=C2I

Origin of Product

United States

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